3-(Trifluoromethyl)aniline

Description

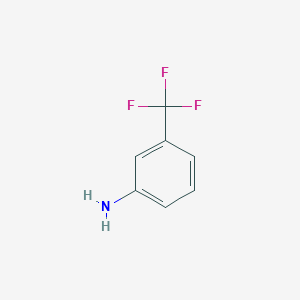

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDTWATMPPKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024512 | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-(Trifluoromethyl)aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)ANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NTP, 1992) | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)ANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.59 [mmHg] | |

| Record name | m-(Trifluoromethyl)aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS TO YELLOW OILY LIQ | |

CAS No. |

98-16-8 | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1RWM538YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(TRIFLUOROMETHYL)ANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °F (EPA, 1998) | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)aniline (CAS 98-16-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-(Trifluoromethyl)aniline, a key building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. The strategic incorporation of the trifluoromethyl group offers unique electronic properties, enhancing the lipophilicity and metabolic stability of target molecules.

Core Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a distinct amine-like odor.[1] Its fundamental properties are summarized below for quick reference.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 98-16-8 | [2] |

| Molecular Formula | C₇H₆F₃N | [2] |

| Molecular Weight | 161.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.29 g/cm³ | [2] |

| Melting Point | 5 to 6 °C | [2] |

| Boiling Point | 187 to 188 °C | [2] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons and the amine protons. The aromatic protons appear as complex multiplets in the range of δ 6.7-7.3 ppm. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The amine protons usually appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the aromatic carbons and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group appears as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. |

| IR Spectroscopy | The infrared spectrum is characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands are observed in the fingerprint region, usually between 1100 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 161. Common fragmentation patterns include the loss of the trifluoromethyl radical (•CF₃) and fragmentation of the aromatic ring. |

Synthesis and Experimental Protocols

The most common and industrially significant method for the synthesis of this compound is the reduction of 3-nitrobenzotrifluoride (B1630513).

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-Nitrobenzotrifluoride

This protocol is a generalized procedure based on common laboratory practices for the reduction of nitroarenes.

Materials:

-

3-Nitrobenzotrifluoride

-

Reducing agent (e.g., Iron powder and Hydrochloric acid, or Hydrogen gas with Palladium on carbon catalyst)

-

Solvent (e.g., Ethanol, Methanol, or Acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzotrifluoride in a suitable solvent.

-

Addition of Reducing Agent:

-

For Iron/Acid Reduction: Slowly add iron powder to the solution. Then, add hydrochloric acid or acetic acid dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.[3]

-

For Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (typically 5-10 mol%). The flask is then evacuated and filled with hydrogen gas (from a balloon or a pressurized system).

-

-

Reaction:

-

Iron/Acid Reduction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Catalytic Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

-

Work-up:

-

Iron/Acid Reduction: After cooling, filter the reaction mixture to remove the iron salts. Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis. The amino group can undergo various transformations such as diazotization, acylation, and alkylation, while the trifluoromethyl group imparts unique properties to the resulting molecules. Its derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.

Example Reaction: Synthesis of a Substituted Amide

The following workflow illustrates a typical acylation reaction of this compound, a common step in the synthesis of many pharmaceutical compounds.

Caption: Acylation of this compound.

Experimental Protocol: Acylation of this compound

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine or Triethylamine)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: Dissolve this compound and a base (e.g., pyridine or triethylamine) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add the acyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Quenching: Quench the reaction by adding water or 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude amide product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is toxic by ingestion and inhalation and can cause skin and eye irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough risk assessment before any experimental work. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 3-Aminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzotrifluoride is a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to 3-aminobenzotrifluoride, with a focus on detailed experimental protocols and comparative quantitative data. The core of the synthesis involves the nitration of benzotrifluoride (B45747) to form 3-nitrobenzotrifluoride (B1630513), followed by the reduction of the nitro group. This document explores various methodologies for this reduction, including catalytic hydrogenation, metal-based reductions, and electrochemical methods, offering researchers a thorough resource for the preparation of this important intermediate.

Introduction

3-Aminobenzotrifluoride, also known as 3-(trifluoromethyl)aniline, is a valued intermediate in organic synthesis.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the chemical and physical properties of molecules, often leading to improved efficacy and stability in biologically active compounds.[1] The standard industrial-scale preparation involves a two-step process: the nitration of benzotrifluoride to yield the meta-nitro derivative, followed by a carefully controlled reduction.[1][2] This guide delves into the technical details of these steps, providing actionable protocols and comparative data to aid in the selection of the most suitable synthesis strategy.

Synthesis of 3-Nitrobenzotrifluoride via Nitration

The primary route to 3-nitrobenzotrifluoride is the electrophilic aromatic substitution of benzotrifluoride using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][3] The trifluoromethyl group is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer.[3]

Experimental Protocol: Nitration of Benzotrifluoride

This protocol outlines a common laboratory-scale procedure for the synthesis of 3-nitrobenzotrifluoride.

Materials:

-

Benzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Carbonate Solution

-

Ice

Procedure:

-

A reaction vessel is charged with concentrated nitric acid (e.g., 3-5 molar equivalents).[4]

-

The vessel is cooled to a temperature between 0°C and 10°C using an ice bath.[3] Some procedures suggest even lower temperatures, between -22°C and -16°C.[5]

-

Benzotrifluoride is added dropwise to the stirred nitric acid with vigorous stirring, while carefully maintaining the desired temperature.[4][5]

-

After the addition is complete, the reaction mixture is stirred for an additional 1 to 2 hours at room temperature to ensure the completion of the nitration.[6]

-

The reaction mixture is then poured into ice water.[5]

-

The nitrated product is extracted with dichloromethane.[5]

-

The organic layer is washed with a sodium carbonate solution and then with water until the pH is neutral.[3][5]

-

The organic solvent is removed under reduced pressure to yield crude 3-nitrobenzotrifluoride as a pale-yellow oil.[6]

-

The crude product can be purified by fractional distillation under reduced pressure.[3]

Quantitative Data for Nitration

| Parameter | Value | Reference |

| Yield | 91% | [6] |

| Isomer Distribution | 91% meta, 6.8% ortho, 2.0% para | [3] |

| Reaction Temperature | 0°C to 40°C (preferred 20°C-30°C) | [6] |

| Reaction Time | 1-2 hours post-addition | [6] |

Synthesis of 3-Aminobenzotrifluoride via Reduction of 3-Nitrobenzotrifluoride

The reduction of the nitro group in 3-nitrobenzotrifluoride is the final and critical step in the synthesis of 3-aminobenzotrifluoride. Several methods are available, each with its own advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile.[1] Palladium on carbon (Pd/C) is a common catalyst for this transformation.[7]

Materials:

-

3-Nitrobenzotrifluoride

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas

Procedure:

-

A solution of 3-nitrobenzotrifluoride in methanol is placed in a suitable hydrogenation vessel.[6]

-

The vessel is flushed with an inert gas, such as nitrogen or argon.[7]

-

10% Pd/C catalyst (typically 1-5% by weight of the nitro compound) is carefully added to the solution.[6][8]

-

The reaction mixture is stirred at a temperature between 40-45°C.[6]

-

Hydrogen gas is introduced into the vessel at atmospheric or slightly elevated pressure.[6][9]

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-5 hours).[6]

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.[6][7]

-

The solvent is evaporated under reduced pressure to yield 3-aminobenzotrifluoride.[6]

Metal-Based Reduction

Reduction using metals in acidic media is a classical and cost-effective method for converting nitroarenes to anilines. Iron and tin(II) chloride are commonly employed for this purpose.[1]

Materials:

-

3-Nitrobenzotrifluoride

-

Iron powder

-

Glacial Acetic Acid

-

Water

-

Sodium Carbonate

Procedure:

-

3-Nitrobenzotrifluoride is dissolved in a mixture of glacial acetic acid and water.

-

Iron powder (an excess, typically 3-5 equivalents) is added to the solution.

-

The mixture is heated to reflux with vigorous stirring for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the hot reaction mixture is filtered to remove the iron and iron oxides.

-

The filtrate is diluted with water and neutralized with a sodium carbonate solution, which may cause the product to precipitate.[10]

-

The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent is removed to yield 3-aminobenzotrifluoride.

Materials:

-

3-Nitrobenzotrifluoride

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium Hydroxide (B78521) solution (e.g., 10%)

Procedure:

-

3-Nitrobenzotrifluoride is dissolved in ethanol.

-

Tin(II) chloride dihydrate (typically 3-4 equivalents) is added to the solution.[11]

-

The reaction mixture is refluxed for several hours until the reaction is complete as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is treated with a 10% sodium hydroxide solution to precipitate tin salts and dissolve the product.[12]

-

The product is extracted with an organic solvent. The formation of intractable emulsions with tin salts can be a challenge during workup.[12]

-

The organic layer is dried and concentrated to afford 3-aminobenzotrifluoride.

Electrochemical Reduction

Electrochemical synthesis offers a green and scalable alternative to traditional chemical reductions, avoiding the use of stoichiometric reducing agents.

A recent study detailed the scalable electrochemical reduction of 3-nitrobenzotrifluoride.[13]

Materials and Equipment:

-

3-Nitrobenzotrifluoride

-

Sulfuric Acid (aqueous solution, e.g., 3 M)

-

Methanol

-

Divided electrochemical cell with a Nafion membrane

-

Lead or leaded bronze cathode

-

Graphite or platinum anode

Procedure:

-

The cathodic and anodic compartments of the divided cell are filled with a solution of sulfuric acid in a water/methanol mixture.[13]

-

3-Nitrobenzotrifluoride is added to the catholyte.

-

A constant current is applied (e.g., 30 mA cm⁻²).[13]

-

The reaction proceeds at room temperature. The product, 3-trifluoromethylanilinium bisulfate, precipitates out of the solution.[13]

-

The solid product is collected by filtration and dried under reduced pressure.[13]

Comparative Quantitative Data for Reduction Methods

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ | Methanol | 40-45 | 4-5 | Not specified | >99.0 (GC) | [6] |

| Iron Reduction | Fe, Acetic Acid | Acetic Acid/Water | Reflux | 4 | 74-85 | Not specified | [14] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 2 | ~89 | Not specified | [11] |

| Electrochemical Reduction | Leaded Bronze Cathode | H₂O/MeOH, H₂SO₄ | Room Temp | 2 | 85 (isolated) | Not specified | [13] |

Visualization of Synthesis Routes

The following diagrams illustrate the key synthesis pathways described in this guide.

Caption: Synthesis of 3-Nitrobenzotrifluoride.

Caption: Reduction routes to 3-Aminobenzotrifluoride.

Caption: Workflow for Catalytic Hydrogenation.

Conclusion

The synthesis of 3-aminobenzotrifluoride is a well-established process, with the reduction of 3-nitrobenzotrifluoride being the key transformation. This guide has provided a detailed overview of the primary synthetic methodologies, including comprehensive experimental protocols and comparative quantitative data. While catalytic hydrogenation remains a popular choice for its clean and efficient nature, metal-based reductions offer a cost-effective alternative. Furthermore, the emergence of electrochemical methods presents a promising avenue for scalable and environmentally benign synthesis. The choice of a specific route will depend on factors such as scale, available equipment, cost considerations, and desired purity. This document serves as a valuable resource for researchers and professionals in the field, enabling informed decisions in the synthesis of this crucial chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

α,α,α-Trifluoro-m-toluidine chemical structure and IUPAC name

An In-depth Technical Guide to α,α,α-Trifluoro-m-toluidine

Introduction

α,α,α-Trifluoro-m-toluidine, systematically known as 3-(Trifluoromethyl)aniline, is an organic compound with the formula CF₃C₆H₄NH₂.[1] It is a colorless to pale yellow liquid with a characteristic fish-like odor.[2][3] This compound and its isomers are crucial building blocks in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes.[2][3][4]

The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's properties. This highly electronegative group enhances the lipophilicity and metabolic stability of compounds into which it is incorporated, making it a highly desirable feature in drug design.[4] As a result, this compound is a sought-after intermediate for developing drugs with improved pharmacokinetic profiles and for creating more potent herbicides and pesticides.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of α,α,α-Trifluoro-m-toluidine consists of an aniline (B41778) ring substituted with a trifluoromethyl group at the meta-position (position 3).

IUPAC Name: this compound[1][2]

Synonyms: α,α,α-Trifluoro-m-toluidine, m-Aminobenzotrifluoride, 3-Aminobenzotrifluoride, Benzenamine, 3-(trifluoromethyl)-[3][6]

Chemical Formula: C₇H₆F₃N[1]

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 161.12 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fish-like, unpleasant amine odor | [2][3] |

| Density | 1.29 g/cm³ to 1.303 g/cm³ | [1][2][7] |

| Melting Point | 5 to 6 °C (41 to 43 °F) | [1][7] |

| Boiling Point | 187 to 188 °C (369 to 370 °F) | [1] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [7] |

| Water Solubility | Insoluble / Low solubility (5 g/L at 20 °C) | [2][3] |

| Vapor Density | 5.56 (Relative to Air) | [2][3] |

| Refractive Index | 1.478 to 1.480 at 20 °C | [2][7] |

| CAS Number | 98-16-8 | [2][7] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the hydrogenation of m-trifluoromethyl nitrobenzene.

Reaction:

C₇H₄F₃NO₂ + 3H₂ → C₇H₆F₃N + 2H₂O

Detailed Protocol:

-

Charging the Reactor: In an autoclave, add m-trifluoromethyl nitrobenzene, a solvent such as ethanol, and a catalyst (e.g., Palladium on carbon).

-

Inerting: Purge the autoclave with nitrogen gas to replace the air.

-

Hydrogenation: Begin stirring the mixture and introduce hydrogen gas, maintaining the pressure at approximately 0.1 MPa.

-

Reaction Conditions: Control the temperature at 100 ± 5°C. The reaction proceeds until hydrogen absorption ceases, which typically takes about 1 hour.

-

Cooling and Filtration: After the reaction is complete, cool the reactor to below 40°C. The reaction mixture is then filtered to remove the catalyst.

-

Work-up: The filtrate can be further purified through distillation to yield this compound.[3]

Caption: Workflow for the synthesis of this compound.

Use in Further Synthesis: Preparation of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

This compound serves as a precursor in multi-step syntheses. For example, it is used to prepare 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline.[8]

Protocol Overview:

-

Methylation: this compound is first N,N-dimethylated to produce N,N-dimethyl-3-(trifluoromethyl)aniline.

-

Bromination: A solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane (B109758) is cooled to -10°C.

-

Reagent Addition: Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one is added in portions while maintaining the temperature between -10°C and 0°C.

-

Reaction Progression: The mixture is allowed to warm to room temperature over 30 minutes.

-

Extraction and Purification: The reaction mixture is extracted with aqueous sodium hydroxide (B78521) to remove by-products. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified.[8]

Applications in Drug Development and Other Industries

The unique properties imparted by the trifluoromethyl group make this compound a valuable intermediate in several high-value applications.

-

Pharmaceuticals: The -CF₃ group can enhance a drug's metabolic stability and its ability to cross cell membranes (lipophilicity). This leads to a longer half-life and better bioavailability.[4] It is a building block for various therapeutic agents, including antiviral and anticancer drugs.[5] Derivatives of trifluoromethylaniline are found in FDA-approved drugs such as Sorafenib, an anticancer agent.[9]

-

Agrochemicals: Similar to its role in pharmaceuticals, the -CF₃ group increases the potency of herbicides and pesticides.[4] This allows for lower application rates, potentially reducing environmental impact.

-

Dyes and Polymers: It serves as a precursor in the synthesis of specialty dyes, pigments, and polymers.[3][5]

Caption: Relationship between properties and applications.

Reactivity and Safety

This compound is an aromatic amine and functions as a chemical base.[3][10] It readily neutralizes acids in exothermic reactions to form salts and water.[3][10] It is incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[3][10]

Health Hazards: The compound is toxic by ingestion and inhalation.[2][3] Contact may cause burns to the skin and eyes.[3] Acute exposure can lead to symptoms such as headache, dizziness, and nausea.[10] Appropriate personal protective equipment, including gloves, eye shields, and respiratory protection, should be used when handling this chemical.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 3-(三氟甲基)苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Physical properties of 3-(Trifluoromethyl)aniline

An In-Depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)aniline

Introduction

This compound, also known as m-aminobenzotrifluoride, is an essential aromatic amine with the chemical formula C₇H₆F₃N.[1] It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and basicity.[2][3] This trifluoromethyl group is a key feature in modern drug design, often used to enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and the relevance of these properties in research and drug development.

Quantitative Physical Properties

The physical characteristics of this compound are well-documented and crucial for its application in chemical synthesis and formulation. These properties are summarized in the tables below.

Table 1: General and Thermodynamic Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid.[6] |

| Odor | Fish-like, amine-like.[6] |

| Molecular Formula | C₇H₆F₃N.[1] |

| Molecular Weight | 161.12 g/mol .[1] |

| Melting Point | 5 to 6 °C (41 to 43 °F).[1] |

| Boiling Point | 187 to 188 °C (369 to 370 °F).[1] |

| Flash Point | 85 °C (185 °F) (closed cup). |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Density | 1.29 g/cm³.[1] | at 25 °C. |

| Vapor Pressure | 0.3 mmHg. | at 20 °C. |

| Refractive Index | 1.480. | at 20 °C. |

| pKa | 3.49 | at 25 °C |

| Water Solubility | 5 g/L | at 20 °C |

| Solubility | Soluble in ethanol, toluene, and benzene. |

Table 3: Spectral Data Summary

| Spectroscopy Type | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | Characterizes the carbon framework of the molecule. |

| ¹⁹F NMR | Specifically identifies the fluorine environments, crucial for fluorinated compounds. |

| Infrared (IR) | Detects the presence of functional groups through their vibrational frequencies.[7] |

| UV-Vis | Shows maximum absorption at 296 nm (in alcohol). |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization and process development. Below are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is determined using the capillary method with a melting point apparatus.[8]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of crystalline this compound (solidified by cooling) is packed into a capillary tube to a height of 1-2 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid turns into a clear liquid is the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Boiling Point Determination

The boiling point can be determined by micro-scale or mini-scale methods.[10][11]

-

Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube (sealed at one end), heating source (oil bath or heating mantle).[12]

-

Procedure (Micro-scale):

-

A small amount of liquid (0.2-0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in an oil bath.[12]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[13]

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]

-

Density Measurement

The density of liquid this compound is typically measured using a pycnometer or a digital density meter.[14]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.[14]

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is removed.

-

The mass of the pycnometer filled with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[15]

-

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer.[16][17]

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[16]

-

A few drops of this compound are placed on the surface of the measuring prism.[18]

-

The prisms are closed, and a light source is directed through the sample.

-

The telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[17]

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C using the water bath, as refractive index is temperature-dependent.[17]

-

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20]

-

Apparatus: Stoppered flasks, shaker or magnetic stirrer, incubator or water bath, analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.[21]

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[22]

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

-

The supernatant is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the solute in the clear solution is then determined using a suitable analytical method like HPLC-UV.[20]

-

pKa Determination

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[23][24]

-

Apparatus: pH meter with a combination pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A solution of this compound is prepared in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[25]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.[26]

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.[27]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[28] A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency radiation by the nuclei is measured to produce an NMR spectrum.[29]

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[7] This technique is excellent for identifying the presence of specific functional groups.[30]

Relevance in Drug Development and Research

The physical properties of this compound are not merely data points; they are critical parameters that guide its use in drug discovery and development. The trifluoromethyl group imparts unique characteristics that are highly desirable in medicinal chemistry.

Caption: Role of physical properties in drug development.

-

Lipophilicity and Permeability: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[2] This property is crucial for enhancing a drug's ability to cross cell membranes, which can lead to improved absorption and bioavailability.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation.[2] Incorporating this group into a drug candidate can block metabolic hotspots, thereby increasing the drug's half-life in the body.[3]

-

Basicity (pKa): The electron-withdrawing nature of the -CF₃ group reduces the basicity of the aniline (B41778) nitrogen.[3] This modification of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets.[26]

-

Binding Affinity: The electronic properties of the -CF₃ group can lead to stronger binding interactions with target proteins or enzymes, potentially increasing the potency and selectivity of the drug.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IR and NMR spectroscopy | PPTX [slideshare.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. phillysim.org [phillysim.org]

- 11. chemconnections.org [chemconnections.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. mt.com [mt.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. refractometer.pl [refractometer.pl]

- 18. davjalandhar.com [davjalandhar.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 29. orgosolver.com [orgosolver.com]

- 30. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

In-Depth Technical Guide to 3-(Trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)aniline, also known as m-aminobenzotrifluoride, is an essential fluorinated building block in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability, increases lipophilicity, and can significantly influence the binding affinity of a molecule to its biological target. This technical guide provides a comprehensive overview of the molecular properties of this compound, with a focus on its role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Flufenamic Acid.

Core Physicochemical and Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₇H₆F₃N[1][2][3][4] |

| Molecular Weight | 161.12 g/mol [2][3][5] |

| Appearance | Colorless to pale yellow liquid[2][5][6] |

| Odor | Fish-like[2][6] |

| Density | 1.29 g/mL at 25 °C[6][7] |

| Melting Point | 5-6 °C[7] |

| Boiling Point | 187-189 °C[5][7] |

| Flash Point | 85 °C[6] |

| Water Solubility | 5 g/L (20 °C)[4][6] |

| Refractive Index | n20/D 1.480 (lit.)[7] |

| CAS Number | 98-16-8[2][3][5] |

Synthesis of Flufenamic Acid: An Experimental Workflow

A significant application of this compound is in the synthesis of Flufenamic acid, a potent NSAID. The key transformation is an Ullmann condensation, a copper-catalyzed cross-coupling reaction. Below is a detailed experimental protocol for this synthesis, followed by a visual representation of the workflow.

Experimental Protocol: Ullmann Condensation for Flufenamic Acid Synthesis

This protocol outlines the synthesis of Flufenamic acid from 2-chlorobenzoic acid and this compound.[8][9]

Materials:

-

2-chlorobenzoic acid

-

This compound

-

Potassium carbonate (anhydrous)

-

Copper powder (catalyst)[9]

-

Amyl alcohol (solvent)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, a molar excess of this compound, and anhydrous potassium carbonate in amyl alcohol.

-

Add a catalytic amount of copper powder to the reaction mixture.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the copper catalyst and any inorganic salts.

-

The solvent (amyl alcohol) is removed from the filtrate under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude Flufenamic acid.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

For purification, the crude Flufenamic acid is recrystallized from a suitable solvent system, such as ethanol-water.

-

The purified Flufenamic acid is dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Flufenamic acid.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its molecular formula is C₇H₆F₃N and its molecular weight is 161.12 g/mol .[2][4] The trifluoromethyl group imparts desirable properties that are leveraged in drug design, as exemplified by its use in the synthesis of Flufenamic acid. The Ullmann condensation provides a reliable method for the C-N bond formation required to construct the Flufenamic acid scaffold. The detailed protocol and workflow presented in this guide offer a practical framework for researchers and drug development professionals working with this versatile building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. 3-(三氟甲基)苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]

- 9. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Advent and Evolution of Trifluoromethylated Anilines: A Technical Guide for Researchers

A comprehensive overview of the discovery, synthesis, and ever-expanding role of trifluoromethylated anilines in modern chemistry, from their early beginnings to their crucial applications in pharmaceuticals and agrochemicals.

Trifluoromethylated anilines, a class of organic compounds characterized by the presence of a trifluoromethyl (-CF3) group on the aniline (B41778) ring, have become indispensable building blocks in the development of a wide array of commercially significant molecules. Their unique properties, imparted by the strongly electron-withdrawing and lipophilic nature of the trifluoromethyl group, have made them central to the design of numerous pharmaceuticals and agrochemicals. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for these pivotal compounds, providing researchers, scientists, and drug development professionals with a detailed understanding of their origins and preparation.

Early Discoveries and Synthetic Milestones

The journey of trifluoromethylated aromatics began with the pioneering work of Frédéric Swarts in the late 19th century. His development of the Swarts reaction , which involves the exchange of chlorine or bromine atoms for fluorine using reagents like antimony trifluoride (SbF₃), laid the foundational groundwork for the introduction of fluorine into organic molecules.[1][2][3][4] While not directly applied to anilines in its earliest form, this method was crucial for the synthesis of benzotrifluoride (B45747) from benzotrichloride, a key precursor.[1]

The direct synthesis of trifluoromethylated anilines in the early 20th century was not straightforward. One of the earliest and most significant methods to produce these compounds involved a multi-step process: the nitration of benzotrifluoride followed by the reduction of the resulting nitro group to an amine. This approach, however, often resulted in a mixture of isomers, with the meta-isomer (3-trifluoromethylaniline) being the major product.[5] For instance, the nitration of benzotrifluoride typically yields around 90% 3-nitrobenzotrifluoride, which upon reduction gives 3-trifluoromethylaniline.[5] The ortho- (2-) and para- (4-) isomers were obtained in much smaller quantities, posing a significant challenge for their isolation and subsequent use.[5]

Another early approach involved the high-pressure amination of trifluoromethylated halobenzenes. For example, 4-trifluoromethylaniline could be prepared by the reaction of p-chlorobenzotrifluoride with ammonia, although this often required harsh reaction conditions and the use of catalysts like cuprous chloride.[6]

A significant advancement in the synthesis of specific isomers was the development of methods involving the protection of the amino group, followed by the introduction of the trifluoromethyl group precursor, and subsequent deprotection. For example, 2-trifluoromethylaniline could be synthesized from o-toluidine (B26562) by first protecting the amino group, then chlorinating the methyl side chain to a trichloromethyl group, followed by fluorination with hydrogen fluoride (B91410) (HF), and finally, deprotection.[7]

The Dawn of Modern Trifluoromethylating Reagents

The latter half of the 20th century and the early 21st century witnessed a revolution in the synthesis of trifluoromethylated compounds with the development of a new generation of trifluoromethylating reagents. These reagents offered milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

Electrophilic Trifluoromethylating Agents

A major breakthrough came with the development of electrophilic trifluoromethylating reagents, which act as a source of "CF₃⁺". Key contributors in this area include:

-

Yagupolskii's Reagents: Lev Yagupolskii and his group pioneered the development of S-(trifluoromethyl)diarylsulfonium salts. These reagents were among the first to enable the electrophilic trifluoromethylation of various nucleophiles.[8][9]

-

Umemoto's Reagents: Teruo Umemoto introduced S-(trifluoromethyl)dibenzothiophenium salts, which are stable, crystalline solids and have become widely used for the trifluoromethylation of a broad range of substrates, including anilines.[10][11][12][13][14] The reaction of Umemoto's reagent with aniline can produce a mixture of ortho- and para-trifluoromethylated anilines.[10]

-

Togni's Reagents: Antonio Togni and his team developed hypervalent iodine reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, which are now commercially available and are known for their versatility and mild reaction conditions in electrophilic trifluoromethylation reactions.[11][15][16][17][18][19][20]

These modern reagents have significantly simplified the synthesis of trifluoromethylated anilines, allowing for direct C-H trifluoromethylation of the aniline ring under relatively mild conditions, often with the aid of a catalyst.

Quantitative Data on the Synthesis of Trifluoromethylated Anilines

The following tables summarize quantitative data for some key historical and modern synthetic methods for preparing trifluoromethylated anilines.

Table 1: Early Synthetic Methods for Trifluoromethylated Anilines

| Target Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2-Trifluoromethylaniline | 2-Nitro-5-chloro-trifluoromethylbenzene | H₂, Pd/C, Triethylamine (B128534), Methanol, 50°C, 30 bar | 78 | [7] |

| 3-Trifluoromethylaniline | Benzotrifluoride | 1. HNO₃, H₂SO₄; 2. Reduction | ~90 (of the nitro precursor) | [5] |

| 4-Trifluoromethylaniline | p-Chlorobenzotrifluoride | Liquid NH₃, CuCl, KF, High Temperature & Pressure | Low | [6] |

| 2-Methyl-3-trifluoromethylaniline | 2-Chloro-3-trifluoromethylaniline | 1. (CH₃)₂S, NCS; 2. Triethylamine; 3. H₂, Pd/C | 70 | [21] |

Table 2: Modern Electrophilic Trifluoromethylation of Aniline

| Reagent | Substrate | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| Umemoto's Reagent | Aniline | DMF, Room Temperature | o- and p-Trifluoromethylaniline | Good | [10] |

| Togni's Reagent | Free Anilines | Nickel Catalyst | Trifluoromethylated Anilines | Not specified | [15] |

Experimental Protocols for Key Syntheses

Synthesis of 2-Trifluoromethylaniline via Reductive Dechlorination

This method, adapted from patent literature, provides a route to 2-trifluoromethylaniline from a chlorinated nitroaromatic precursor.[7]

Procedure:

-

In a stirred autoclave, dissolve 50 g of 2-nitro-5-chloro-trifluoromethylbenzene in 250 ml of methanol.

-

Add 27 g of triethylamine and 5 g of 5% palladium on carbon (Pd/C).

-

Pressurize the autoclave with hydrogen to 30 bar and heat to 50°C for 3 hours.

-

After cooling and depressurizing, filter the reaction mixture to remove the catalyst.

-

Distill the majority of the solvent under normal pressure.

-

Add toluene (B28343) to the residue, separate the toluene phase, and dry it.

-

Distill the dried toluene phase to obtain 2-trifluoromethylaniline (boiling point 61-63°C at 15 mbar).

Synthesis of Leflunomide (B1674699) from 4-(Trifluoromethyl)aniline (B29031)

This protocol outlines the synthesis of the anti-rheumatic drug Leflunomide, a key pharmaceutical derived from a trifluoromethylated aniline.[22][23][24]

Procedure:

-

Step 1: Formation of 5-methylisoxazole-4-carboxylic acid chloride. React 5-methylisoxazole-4-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) in a suitable solvent like toluene.

-

Step 2: Acylation of 4-(trifluoromethyl)aniline. Without intermediate purification, react the crude 5-methylisoxazole-4-carboxylic acid chloride with 4-(trifluoromethyl)aniline in a solvent such as dimethoxyethane.

-

Work-up and Purification. After the reaction is complete, the Leflunomide product can be isolated by precipitation and further purified by recrystallization to achieve high purity (>99.8% by HPLC).

Applications in Pharmaceuticals and Agrochemicals: Historical Context

The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, were quickly recognized by medicinal and agricultural chemists. This led to the incorporation of trifluoromethylated anilines into a variety of bioactive molecules.

Pharmaceuticals

-

Niflumic Acid: This non-steroidal anti-inflammatory drug (NSAID) is synthesized from 2-chloro-3-(trifluoromethyl)aniline.[25]

-

Leflunomide: An immunosuppressive drug used to treat rheumatoid arthritis, Leflunomide is synthesized from 4-(trifluoromethyl)aniline.[22][24][26][27] Its synthesis involves the acylation of the aniline with 5-methylisoxazole-4-carbonyl chloride.[22]

-

Flunixin: A potent NSAID used in veterinary medicine, Flunixin is derived from 2-methyl-3-trifluoromethylaniline.[28][29]

Agrochemicals

-

Fluometuron: This herbicide, used for weed control in cotton crops, is synthesized from 3-(trifluoromethyl)aniline. The synthesis involves the reaction of 3-trifluoromethylphenyl isocyanate (derived from the aniline) with dimethylamine.

The development of these and other commercial products solidified the importance of trifluoromethylated anilines as key industrial intermediates.

Reaction Pathways and Logical Relationships

The synthesis of trifluoromethylated anilines and their subsequent conversion into valuable products can be visualized through reaction pathways.

Caption: Synthetic pathways to trifluoromethylated anilines.

The above diagram illustrates the historical progression from early, less selective methods to modern, more direct approaches for synthesizing trifluoromethylated anilines, and their subsequent use in creating high-value products.

Conclusion

The discovery and development of trifluoromethylated anilines represent a significant chapter in the history of organofluorine chemistry. From the early, challenging synthetic routes to the advent of sophisticated trifluoromethylating reagents, the journey of these compounds has been one of continuous innovation. Their profound impact on the pharmaceutical and agrochemical industries underscores their importance as versatile and highly valuable chemical intermediates. As research in fluorine chemistry continues to advance, the role of trifluoromethylated anilines in the design of new and improved functional molecules is set to expand even further.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. scienceinfo.com [scienceinfo.com]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Umemoto Reagent I - Enamine [enamine.net]

- 14. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 20. Why does Togni's reagent I exist in the high-energy hypervalent iodine form? Re-evaluation of benziodoxole based hypervalent iodine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. wjpsonline.com [wjpsonline.com]

- 25. mdpi.com [mdpi.com]

- 26. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 27. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 29. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

The Versatility of 3-(Trifluoromethyl)aniline: A Technical Guide for Chemical Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)aniline, also known as m-aminobenzotrifluoride, is a critical building block in modern organic synthesis. Its unique chemical properties, imparted by the trifluoromethyl (-CF3) group, make it an invaluable precursor for a wide range of applications, particularly in the pharmaceutical and agrochemical industries. The strong electron-withdrawing nature of the -CF3 group significantly influences the reactivity of the aniline (B41778) ring and the basicity of the amino group, offering distinct advantages in the design of bioactive molecules.